molecular formula C24H22O9 B2752607 ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromene-2-carboxylate CAS No. 637749-13-4

ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B2752607
CAS No.: 637749-13-4
M. Wt: 454.431
InChI Key: RKWCOIBSZHKJMR-UHFFFAOYSA-N
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Description

This compound features a chromene-4-one core substituted at the 3-position with a 2,3-dihydro-1,4-benzodioxin moiety and at the 7-position with a 2-ethoxy-2-oxoethoxy group. The ethyl ester at the 2-position enhances lipophilicity, while the benzodioxin ring contributes to π-π stacking interactions in biological systems.

Properties

IUPAC Name

ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(2-ethoxy-2-oxoethoxy)-4-oxochromene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O9/c1-3-28-20(25)13-32-15-6-7-16-18(12-15)33-23(24(27)29-4-2)21(22(16)26)14-5-8-17-19(11-14)31-10-9-30-17/h5-8,11-12H,3-4,9-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWCOIBSZHKJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(=O)OCC)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. The starting materials often include chromene derivatives and benzodioxin intermediates. Common synthetic routes may involve:

    Condensation reactions: Combining chromene derivatives with benzodioxin intermediates under acidic or basic conditions.

    Esterification: Introducing the ethyl ester group through esterification reactions using reagents like ethyl alcohol and acid catalysts.

Industrial Production Methods

Industrial production of such compounds may involve large-scale organic synthesis techniques, including:

    Batch reactors: For controlled reaction conditions and high yield.

    Continuous flow reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.

    Reduction: Reduction of specific functional groups using reducing agents like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for esterification and condensation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized chromene derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Inhibiting key enzymes involved in biological processes.

    Receptor binding: Binding to specific receptors to modulate cellular signaling pathways.

    DNA interaction: Interacting with DNA to influence gene expression and cellular functions.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

Compound Name Substituents (Position) Molecular Weight Key Functional Groups
Target Compound 7-(2-ethoxy-2-oxoethoxy) 466.41* Ethoxy ester, benzodioxin, chromen-4-one
Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate 6-ethyl, 2-trifluoromethyl, 7-methoxyacetate 464.39 Trifluoromethyl, methoxyacetate
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-isopropoxy-6-propyl-4H-chromen-4-one 7-isopropoxy, 6-propyl 380.44 Alkyl chains (propyl, isopropoxy)
Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(4-fluorobenzoyloxy)-4-oxo-4H-chromene-2-carboxylate 7-(4-fluorobenzoyloxy) 521.45 Fluorinated benzoyloxy group
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl morpholine-4-carboxylate 7-morpholinecarboxylate, 6-propyl 479.48 Morpholinecarboxylate, propyl

*Calculated based on molecular formula C23H22O9.

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is estimated to be ~3.2 (higher than the morpholinecarboxylate analog in (logP ~2.1) due to the ethyl ester).
  • Solubility : The 2-oxoethoxy group introduces polarity, likely improving aqueous solubility compared to alkyl-substituted analogs (e.g., ).

Biological Activity

Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromene-2-carboxylate is a complex organic compound that belongs to the class of chromones and benzodioxins. Its unique chemical structure positions it as a compound of interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.

Chemical Structure

The compound features a chromone core with a benzodioxin moiety, contributing to its diverse biological activities. The IUPAC name highlights its structural complexity:

Ethyl 3 2 3 dihydro 1 4 benzodioxin 6 yl 7 2 ethoxy 2 oxoethoxy 4 oxo 4H chromene 2 carboxylate\text{Ethyl 3 2 3 dihydro 1 4 benzodioxin 6 yl 7 2 ethoxy 2 oxoethoxy 4 oxo 4H chromene 2 carboxylate}

Anticancer Properties

Research has shown that chromene derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives similar to this compound have been tested against MDA-MB-231, MCF-7, and T47D cell lines. These studies indicate that certain chromene derivatives possess IC50 values lower than 30 μg/mL, demonstrating potent growth inhibition comparable to established chemotherapeutic agents like etoposide .

Table 1: Cytotoxic Activity of Chromene Derivatives

CompoundCell LineIC50 (μg/mL)Comparison with Etoposide
7eMDA-MB-2313.46More potent
7fMCF-718.76More potent
7dT47D12.00Comparable

These results highlight the potential of chromene derivatives as novel anticancer agents.

Antimicrobial Activity

The compound's structural features suggest possible antimicrobial properties. Chromones are known for their ability to inhibit bacterial growth and have been studied for their effects on various pathogens. The mechanism typically involves the inhibition of essential bacterial enzymes or interference with cellular processes.

Enzyme Inhibition

The mechanism of action for this compound may involve the inhibition of specific enzymes by binding to their active sites. This action could lead to various biological effects such as:

  • Antimicrobial activity : Blocking enzyme activity critical for bacterial survival.
  • Anticancer effects : Inhibiting enzymes involved in cancer cell proliferation.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of various chromene derivatives against breast cancer cell lines and found that many exhibited significant inhibitory effects on cell growth[^2].
    • Findings : The most potent compounds had IC50 values significantly lower than standard chemotherapy agents.
  • Antimicrobial Evaluation : Research into related chromone compounds indicated promising antimicrobial effects against both Gram-positive and Gram-negative bacteria.
    • Results : Compounds demonstrated zone inhibition in agar diffusion tests, suggesting effective antibacterial properties.

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